molecular formula C12H16Ni3O14 B14097177 2-Hydroxypropane-1,2,3-tricarboxylic acid;nickel

2-Hydroxypropane-1,2,3-tricarboxylic acid;nickel

Cat. No.: B14097177
M. Wt: 560.33 g/mol
InChI Key: UVLDTNPHKVSSRB-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is an organic compound with the molecular formula C₆H₈O₇. It is a weak organic acid found naturally in citrus fruits. Nickel, a transition metal with the symbol Ni, is often used in combination with citric acid for various applications, including catalysis and electroplating.

Preparation Methods

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of sugar, molasses, starch, or glucose using the mold Aspergillus niger. The fermentation process involves the conversion of these substrates into citric acid under controlled conditions of pH, temperature, and aeration .

Industrial Production Methods

Industrial production of citric acid typically involves the fermentation process mentioned above. The resulting citric acid is then purified through precipitation, filtration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Citric acid can be oxidized to form aconitic acid and subsequently isocitric acid.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Esterification typically involves alcohols and an acid catalyst like sulfuric acid.

Major Products

    Oxidation: Aconitic acid, isocitric acid.

    Reduction: Reduced forms of citric acid.

    Substitution: Various esters of citric acid.

Mechanism of Action

Citric acid exerts its effects primarily through its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the conversion of acetyl-CoA into carbon dioxide and water, thereby generating energy in the form of ATP. The molecular targets include enzymes such as aconitase and isocitrate dehydrogenase, which are involved in the cycle .

Comparison with Similar Compounds

Similar Compounds

    Isocitric acid: Similar in structure but differs in the position of the hydroxyl group.

    Aconitic acid: An intermediate in the oxidation of citric acid.

    Propane-1,2,3-tricarboxylic acid: Lacks the hydroxyl group present in citric acid.

Uniqueness

2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in various industries. Its ability to chelate metals and act as a buffer makes it indispensable in many chemical and biological processes .

Properties

Molecular Formula

C12H16Ni3O14

Molecular Weight

560.33 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;nickel

InChI

InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;

InChI Key

UVLDTNPHKVSSRB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ni].[Ni].[Ni]

Origin of Product

United States

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